molecular formula C9H10N4O3 B13104570 N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide

N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide

Cat. No.: B13104570
M. Wt: 222.20 g/mol
InChI Key: BUPYSZMXAXMTHM-UHFFFAOYSA-N
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Description

N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring fused with a furan ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with appropriate furan derivatives.

    Final Coupling: The final step involves coupling the triazole and furan rings under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide
  • N-(3-Propyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide

Uniqueness

N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

N-(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C9H10N4O3/c1-2-7-10-11-9(15)13(7)12-8(14)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,11,15)(H,12,14)

InChI Key

BUPYSZMXAXMTHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)N1NC(=O)C2=CC=CO2

Origin of Product

United States

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